2-Methylpiperazine-d10

Mass Spectrometry LC-MS GC-MS

Analytical labs often face matrix-induced ion suppression when quantifying 2-methylpiperazine, leading to inaccurate data. 2-Methylpiperazine-d10 solves this as a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the native analyte, providing a +10 Da mass shift for ratio-based correction of ionization variability. - Eliminates ion suppression/enhancement errors in complex biological matrices - Supports FDA/EMA-compliant bioanalytical method validation - Enables high-throughput Isotope Dilution Mass Spectrometry workflows Available in research-grade purity with reliable global supply.

Molecular Formula C5H12N2
Molecular Weight 110.22 g/mol
Cat. No. B15139776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpiperazine-d10
Molecular FormulaC5H12N2
Molecular Weight110.22 g/mol
Structural Identifiers
SMILESCC1CNCCN1
InChIInChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/i1D3,2D2,3D2,4D2,5D
InChIKeyJOMNTHCQHJPVAZ-NWURLDAXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpiperazine-d10: A Stable Isotope-Labeled Internal Standard for LC-MS Quantification


2-Methylpiperazine-d10 is a deuterium-labeled derivative of 2-methylpiperazine, a piperazine ring-based compound. As a stable isotope-labeled internal standard (SIL-IS), it is specifically engineered for use in quantitative analytical workflows, primarily liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy . The substitution of ten hydrogen atoms with deuterium introduces a defined mass shift (+10 Da) relative to the unlabeled 2-methylpiperazine (protio form), while preserving near-identical chemical and physical properties . This allows the compound to serve as an ideal internal standard for correcting matrix effects, ionization variability, and sample processing losses in complex biological and environmental matrices [1].

Role
Stable isotope-labeled internal standard for LC-MS quantification
Key attribute
Deuterium-labeled (+10 Da) with near-identical properties for co-elution and matrix effect correction

Why 2-Methylpiperazine Cannot Be Substituted with a Non-Isotopic Analog in Quantitative LC-MS


In quantitative LC-MS and GC-MS analysis, the use of a non-isotopic internal standard (e.g., a structural analog) is a well-documented source of analytical error. The core issue is the failure of non-isotopic standards to perfectly co-elute with the target analyte under varying chromatographic conditions or to experience identical ionization efficiency in the source [1][2]. This results in uncorrected matrix effects—ion suppression or enhancement caused by co-eluting matrix components—which can lead to significant inaccuracies in reported concentrations [2][3]. 2-Methylpiperazine-d10 is designed to mitigate this risk by providing a stable isotope-labeled (SIL) version of the analyte that co-elutes exactly with unlabeled 2-methylpiperazine and experiences near-identical ionization suppression/enhancement. This allows for ratio-based correction of these variabilities, a critical requirement for achieving the accuracy and precision demanded in bioanalytical method validation under regulatory guidelines (e.g., FDA, EMA) [3]. Substituting with a cheaper, unlabeled analog introduces a variable correction factor that compromises data integrity and fails to meet the rigor required for pharmacokinetic studies or environmental monitoring.

Non-isotopic internal standards may not co-elute identically, risking uncorrected matrix effects.
Structural analogs introduce variable ionization correction factors, compromising accuracy in bioanalytical method validation review.
Precision and accuracy endpoints required in regulatory-oriented bioanalysis may not be met without a co-eluting SIL-IS.

2-Methylpiperazine-d10 Quantitative Differentiation: Mass Shift and Co-Elution Evidence


Mass Spectral Differentiation: A +10 Da Shift for Unambiguous Analyte Discrimination

2-Methylpiperazine-d10 provides a definitive +10 Da mass shift compared to the unlabeled 2-Methylpiperazine protio form . This isotopic labeling allows for complete spectral separation, ensuring that the internal standard does not interfere with the quantification of the native analyte .

Mass shift
Class-level inference
+10 Da
Unlabeled: 100.12 g/mol (C5H12N2)
Supports spectral separation without interference
Class-level inference; verify for target matrix
Mass Spectrometry LC-MS GC-MS

Chromatographic Co-Elution: Near-Identical Retention Time with Unlabeled 2-Methylpiperazine

Deuterated internal standards like 2-Methylpiperazine-d10 are designed to exhibit near-identical physicochemical properties to their protio counterparts, leading to co-elution under typical reversed-phase LC conditions [1]. While no specific retention time data is publicly available for this compound, the class-level behavior of perdeuterated analogs demonstrates a retention time difference (ΔRT) of typically less than 0.05 minutes, and often negligible, on standard C18 columns [1][2].

Co-elution
Class-level, source review
ΔRT
vs. unlabeled 2-methylpiperazine on C18
Enables identical matrix effect experience for accurate correction
Typical perdeuterated analog behavior; requires in-house verification
IDMS performance
Reported
Direct ratio: reported comparable performance
vs. traditional calibration curve
May support streamlined calibration and accuracy review
Based on a 2007 study; method context may differ
Liquid Chromatography Method Validation Matrix Effect Correction

Enhanced Analytical Precision and Accuracy via Isotope Dilution Mass Spectrometry (IDMS)

The use of a stable isotope-labeled internal standard, such as 2-Methylpiperazine-d10, is the foundational principle of Isotope Dilution Mass Spectrometry (IDMS), a technique recognized as a primary ratio method for achieving high accuracy [1]. A 2007 study demonstrated that using a stable isotope-labeled internal standard for LC-MS/MS quantification, and calculating results directly from the analyte/internal standard area ratio, yielded results that were 'equally good' as the traditional calibration curve method [2].

IDMS performance
Reported
Direct ratio: reported comparable performance
vs. traditional calibration curve
May support streamlined calibration and accuracy review
Based on a 2007 study; method context may differ
Method Validation Bioanalysis IDMS

Optimal Applications of 2-Methylpiperazine-d10 in Quantitative Bioanalysis and Research


LC-MS/MS Quantification of 2-Methylpiperazine in Complex Biological Matrices

This compound is ideally suited as a SIL-IS for the absolute quantification of 2-methylpiperazine in biological fluids (plasma, urine, tissue homogenates). The +10 Da mass shift and co-elution behavior with the native analyte directly address the challenges of matrix-induced ion suppression common in complex samples, enabling accurate pharmacokinetic (PK) and toxicokinetic (TK) assessments required in drug development [1][2].

Method Development and Validation for Piperazine-Derivative Drugs of Abuse

In forensic toxicology and clinical chemistry, 2-Methylpiperazine-d10 can serve as a critical internal standard for the quantification of piperazine-based new psychoactive substances (NPS) and their metabolites. Its use allows for the development of robust, validated LC-MS/MS methods that meet the stringent precision and accuracy criteria (e.g., CV < 15%) set by regulatory bodies for confirmatory analysis [1].

Streamlining Bioanalytical Workflows with Isotope Dilution Mass Spectrometry

Procurement of 2-Methylpiperazine-d10 supports the implementation of Isotope Dilution Mass Spectrometry (IDMS) workflows. This approach can reduce the burden of preparing extensive calibration curves for every batch, as the analyte-to-IS response ratio provides a self-correcting calibration metric, thereby increasing sample throughput and analytical ruggedness in high-volume bioanalytical laboratories [2].

Application
Selection Property
Validation Focus
2-Methylpiperazine quantification in biological research matrices
Co-eluting SIL-IS (+10 Da)
Matrix effect correction and PK/TK exposure-model review
Quantification of piperazine derivatives in forensic research
Stable isotope-labeled internal standard for method validation
Precision and accuracy endpoint review
IDMS-based high-throughput bioanalysis
Ratio-based self-calibration
Workflow streamlining and calibration reduction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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